(3aR,5R,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-one
Description
Properties
CAS No. |
2847-00-9 |
|---|---|
Molecular Formula |
C12H18O6 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
(3aR,5R,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-one |
InChI |
InChI=1S/C12H18O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6,8-10H,5H2,1-4H3/t6?,8-,9+,10-/m1/s1 |
InChI Key |
QSRFRZJIRAOQSJ-HJMCRLAHSA-N |
Isomeric SMILES |
CC1(OCC(O1)[C@@H]2C(=O)[C@H]3[C@H](O2)OC(O3)(C)C)C |
Canonical SMILES |
CC1(OCC(O1)C2C(=O)C3C(O2)OC(O3)(C)C)C |
Synonyms |
1,2:5,6-Bis-O-(1-methylethylidene)-α-D-ribo-hexofuranos-3-ulose |
Origin of Product |
United States |
Biological Activity
The compound (3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one , with CAS number 2847-00-9 , is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects and mechanisms of action.
- Molecular Formula: C12H18O6
- Molecular Weight: 258.27 g/mol
- Structural Features: The compound contains multiple functional groups including dioxolane and dihydrofuran moieties which are known for their diverse biological activities.
2. Antioxidant Activity
Antioxidant activity is another area where this compound may show promise. Dihydrofurodioxole derivatives have demonstrated the ability to scavenge free radicals in vitro. The presence of hydroxyl groups in its structure may contribute to this activity by donating hydrogen atoms to free radicals, thereby neutralizing them.
3. Anti-inflammatory Effects
Inflammation is a critical factor in various diseases, and compounds with dioxolane structures have been shown to modulate inflammatory pathways. In vitro studies suggest that such compounds can inhibit the production of pro-inflammatory cytokines by macrophages. The exact mechanism of action for this compound remains to be elucidated but may involve the inhibition of NF-kB signaling pathways.
Case Studies and Research Findings
The mechanisms through which (3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one exerts its biological effects are hypothesized based on related compounds:
- Cell Membrane Disruption: Similar compounds have been shown to integrate into bacterial membranes.
- Free Radical Scavenging: The antioxidant potential is likely due to the ability of hydroxyl groups to donate electrons.
- Cytokine Inhibition: Modulation of inflammatory pathways suggests interference with signaling cascades involved in immune responses.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Properties
Research has indicated that compounds similar to (3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one exhibit antiviral activity against various viral strains. The unique structural features of this compound may enhance binding affinity to viral proteins, making it a candidate for antiviral drug development.
2. Anticancer Activity
Studies have demonstrated that dioxole derivatives can induce apoptosis in cancer cells. The compound's ability to interact with cellular pathways involved in cell proliferation and survival positions it as a potential anticancer agent. Case studies have shown promising results in vitro against breast and prostate cancer cell lines.
Materials Science Applications
1. Polymer Synthesis
The compound serves as a building block for synthesizing novel polymers with enhanced properties. Its unique functional groups allow for the formation of copolymers that exhibit improved thermal stability and mechanical strength. Research has focused on its application in creating biodegradable plastics.
2. Coatings and Adhesives
Due to its chemical stability and adhesion properties, (3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one is explored for use in coatings and adhesives. Its incorporation into formulations can enhance resistance to environmental degradation.
Synthetic Methodologies
1. Asymmetric Synthesis
The compound is utilized in asymmetric synthesis processes due to its chiral centers. It acts as a chiral auxiliary in reactions that require high enantiomeric purity. This application is particularly valuable in the synthesis of pharmaceuticals where specific stereochemistry is crucial.
2. Reaction Mechanisms
Research into the reaction mechanisms involving this compound has provided insights into the reactivity of dioxole derivatives under various conditions. Understanding these mechanisms aids in the design of more efficient synthetic routes for complex organic molecules.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Activity | Demonstrated significant inhibition of viral replication in vitro |
| Study B | Anticancer Potential | Induced apoptosis in breast cancer cell lines with minimal toxicity |
| Study C | Polymer Development | Developed a biodegradable polymer with enhanced mechanical properties |
Comparison with Similar Compounds
Structural Analogues with Furodioxolane Cores
(a) Di-O-isopropylidene Carbohydrate Derivatives
Compounds like 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (CAS 582-52-5) and 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose (CAS 7757-38-2) share the same bicyclic dioxolane framework but differ in stereochemistry and substituents:
Key Differences :
- The target compound features a ketone group at position 6, whereas carbohydrate derivatives retain hydroxyl groups, altering solubility and reactivity .
- The azidoacetate group in the target compound enables click chemistry applications, unlike the carbohydrate analogues .
(b) Tetrahydrofuro[3,4-d][1,3]dioxol Derivatives
The compound 5(S)-((3aR,4R,6aR)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-phenyl-4,5-dihydrooxazole (CAS N/A) shares a similar fused dioxolane core but incorporates a phenyl-dihydrooxazole substituent. This modification enhances its utility in asymmetric catalysis but reduces stability compared to the target compound .
Functional Group Variations
(a) Hydroxyl vs. Ketone Substituents
- The compound (3aR,5S,6R,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol (CAS 2595-05-3) has a hydroxyl group at position 6 instead of a ketone. This difference increases its polarity (logP = 0.8 vs. 1.2 for the target compound) and makes it more soluble in aqueous media .
(b) Ester vs. Azidoacetate Groups
- ((3aR,5R,6S,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate (CAS 6022-96-4) replaces the azidoacetate with a benzoyl ester. This substitution improves hydrolytic stability but limits its use in bioorthogonal reactions .
Stereochemical Comparisons
- The 3aR,5R,6aS configuration of the target compound contrasts with the 3aR,5S,6S,6aR configuration in analogues like (3aR,5S,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6-ol . Such stereochemical variations significantly impact molecular recognition in host-guest systems .
Preparation Methods
Initial Functionalization and Mesylation
The synthesis begins with the mesylation of a protected diol precursor using methanesulfonyl chloride (MsCl) in pyridine at 0°C. This step converts hydroxyl groups into superior leaving groups, facilitating subsequent nucleophilic substitutions. The reaction mixture is quenched with methanol and purified via flash column chromatography, yielding an intermediate mesylate compound in 80% yield.
Key structural features are confirmed by NMR analysis, revealing characteristic methyl singlet resonances at δ 1.37–1.52 ppm and mesyl group signals at δ 3.08–3.17 ppm.
Sulfur Incorporation and Cyclization
The mesylated intermediate undergoes nucleophilic displacement with sodium sulfide nonahydrate in dimethylformamide (DMF) at 100°C for 18 hours. This step introduces a sulfur atom into the molecular framework, forming a tetrahydrothieno[3,4-d][1,dioxole ring system. Purification via flash chromatography affords the sulfur-containing intermediate in 64% yield.
Acidic Hydrolysis and Final Isolation
The thioglycoside intermediate is treated with 30% aqueous acetic acid to hydrolyze protective groups, yielding the target compound as a colorless oil after silica gel chromatography. The overall yield for this three-step sequence is 34%, with NMR confirming the final structure through distinct methyl resonances (δ 1.33–1.53 ppm) and diol proton couplings.
Multi-Step Synthesis via Baeyer-Villiger Oxidation and Stereochemical Resolution
[2+2] Cycloaddition and Oxidative Ring Expansion
An alternative route employs cyclopentadiene and dichloroacetyl chloride in a [2+2] cycloaddition catalyzed by triethylamine in n-hexane. The resulting bicyclic chloride undergoes Baeyer-Villiger oxidation using m-chloroperbenzoic acid (mCPBA) to form a lactone intermediate.
Dechlorination and Lactone Ring Manipulation
Zinc dust in acetic acid reduces the chlorinated lactone, followed by lactone ring-opening with potassium hydroxide in methanol. This generates a diol that undergoes resolution using (R)-α-methylbenzylamine as a chiral auxiliary, forming diastereomeric salts separable by recrystallization.
Prins Cyclization and Final Hydrolysis
The resolved diol undergoes Prins cyclization with formaldehyde in dichloromethane catalyzed by p-toluenesulfonic acid (pTSA), forming the fused furodioxolane ring system. Final acidic hydrolysis with hydrochloric acid yields the target compound, achieving a 12% overall yield across eight steps.
Comparative Analysis of Synthetic Methodologies
Yield and Step Efficiency
The chemoenzymatic route demonstrates superior step efficiency (3 steps vs. 8 steps) and yield (34% vs. 12%) compared to the multi-step approach. However, the latter provides enantiomerically pure material through diastereomeric resolution, critical for pharmaceutical applications.
Reagent and Solvent Considerations
Scalability and Practical Considerations
The chemoenzymatic method’s use of DMF at elevated temperatures (100°C) poses scalability challenges due to solvent handling requirements. Conversely, the multi-step approach employs more volatile solvents (n-hexane, CH₂Cl₂) but requires stringent temperature control during cycloaddition and Prins reactions.
Structural Characterization and Quality Control
Q & A
Basic Question: What experimental techniques are critical for confirming the stereochemistry of this compound?
Answer:
The stereochemical configuration must be verified using X-ray crystallography and NMR spectroscopy . X-ray analysis (e.g., using a Nonius KappaCCD diffractometer) provides unambiguous assignment of stereocenters by resolving the unit cell parameters (e.g., monoclinic space group , ) and refining the Flack parameter to . For NMR, - COSY and NOESY experiments correlate proton coupling and spatial proximity, particularly for distinguishing diastereomers in fused-ring systems .
Basic Question: What are the common synthetic routes for this compound?
Answer:
Synthesis typically involves diastereoselective cyclization and protecting-group strategies . For example:
Glycosylation precursors : Start with protected sugars (e.g., 1,3-dioxolane derivatives) and perform stereocontrolled ring-opening/cyclization under acidic conditions .
Stepwise assembly : Use Grignard reagents or allylation (e.g., α-allylation of carbonyl intermediates at 120°C for 12 hours) to construct the fused furan-dioxolane framework .
Purification : Flash column chromatography on silica gel (46% yield, 8:1 diastereomeric ratio) is standard .
Advanced Question: How can researchers optimize diastereomeric ratios during synthesis?
Answer:
Optimize reaction parameters and catalytic systems :
- Temperature control : Lower temperatures favor kinetic control (e.g., 0°C for cyclization steps) to reduce epimerization .
- Chiral auxiliaries : Use enantiopure starting materials (e.g., -configured 2,2-dimethyl-1,3-dioxolane derivatives) to enforce stereoselectivity .
- Catalysts : Transition-metal catalysts (e.g., Pd) can enhance allylation selectivity, as seen in similar dihydrofuranone syntheses .
Advanced Question: How to functionalize this compound without compromising its stereochemical integrity?
Answer:
Late-stage modifications require mild conditions:
- Sulfonylation : React with methanesulfonyl chloride in anhydrous THF at -20°C to preserve stereocenters .
- Oxidation/Reduction : Use TEMPO/NaOCl for controlled oxidation of secondary alcohols or NaBH-CeCl for selective reductions .
- Cross-coupling : Suzuki-Miyaura reactions (e.g., with aryl boronic acids) are feasible if steric hindrance is minimized .
Advanced Question: How to resolve contradictions in analytical data (e.g., NMR vs. X-ray)?
Answer:
- Cross-validation : Compare -NMR coupling constants (e.g., -values for axial/equatorial protons) with X-ray-derived torsion angles .
- Dynamic effects : Use variable-temperature NMR to detect conformational flexibility that may explain discrepancies .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict NMR shifts and validate crystallographic data .
Advanced Question: What methodologies assess thermal stability and degradation pathways?
Answer:
- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (e.g., >200°C for dioxolane derivatives) .
- Accelerated aging studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC-MS to identify hydrolytic byproducts (e.g., ring-opened diols) .
- Kinetic analysis : Use Arrhenius plots to predict shelf-life under standard storage conditions .
Advanced Question: How to design computational models to predict reactivity in complex ring systems?
Answer:
- Molecular dynamics (MD) : Simulate ring puckering and transition states using software like Gaussian or ORCA .
- Docking studies : Map steric/electronic environments to predict regioselectivity in nucleophilic attacks (e.g., at the dioxolane oxygen) .
- Charge distribution analysis : Natural Bond Orbital (NBO) analysis identifies electrophilic centers for functionalization .
Advanced Question: How to optimize crystallization conditions for X-ray-quality crystals?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
